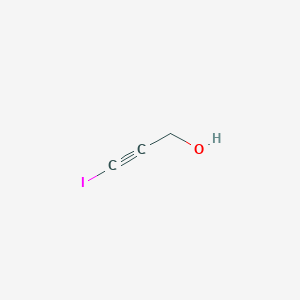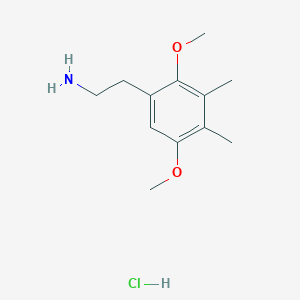
2-Methoxyisophthalic acid
Overview
Description
2-Methoxyisophthalic acid is an organic compound with the molecular formula CH₃OC₆H₃(CO₂H)₂. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methoxy group (-OCH₃). This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyisophthalic acid can be synthesized through several methods. One common method involves the methylation of isophthalic acid. The process typically includes the following steps:
Esterification: Isophthalic acid is first esterified to form dimethyl isophthalate.
Fries Rearrangement: The dimethyl isophthalate undergoes Fries rearrangement to form 2-hydroxyisophthalic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isophthalic acids depending on the reagent used.
Scientific Research Applications
2-Methoxyisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various polymers and resins.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of 2-Methoxyisophthalic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. Its molecular structure allows it to interact with different reagents and catalysts, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: The parent compound without the methoxy group.
Terephthalic acid: A similar compound with the carboxyl groups in the para position.
2-Hydroxyisophthalic acid: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxyisophthalic acid is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable in specific applications .
Properties
IUPAC Name |
2-methoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAPLTWCQQSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404246 | |
| Record name | 2-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-38-8 | |
| Record name | 2-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Methoxyisophthalic acid be used to synthesize ordered polymers?
A1: Yes, this compound can be used as a monomer in the synthesis of ordered polymers. A research study [] demonstrated the successful synthesis of an ordered (-aacdbbdc-) polymer using this compound (XbbX) along with 4,4′-(oxydi-p-phenylene)dibutanoic acid (XaaX) and 4-aminobenzhydrazide (YcdY) as monomers. This direct polycondensation reaction, facilitated by diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, highlights the potential of this compound in creating ordered polymer structures.
Q2: How is this compound synthesized?
A2: this compound serves as an intermediate in the synthesis of 2-hydroxyisophthalic acid. [] This process involves reacting 2,6-dimethylanisole with an alkaline potassium permanganate solution under reflux conditions. After removing insoluble residues, the filtrate is acidified using hydrochloric acid, leading to the formation of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















